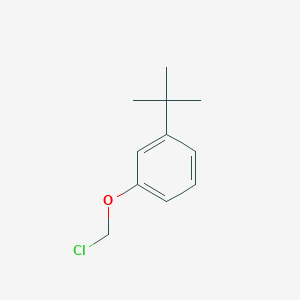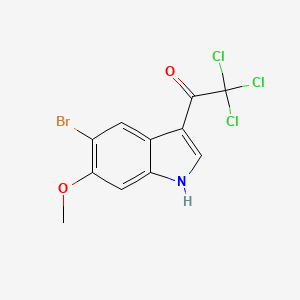
Pyridine, 4-(methylthio)-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylthio)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with a nitro group at the third position and a methylthio group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)-3-nitropyridine typically involves the nitration of 4-(Methylthio)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of 4-(Methylthio)-3-nitropyridine may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: 4-(Methylthio)-3-nitropyridine can undergo oxidation reactions where the methylthio group is converted to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Methylthio)-3-nitropyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research into its derivatives may lead to the discovery of new drugs with antimicrobial, anti-inflammatory, or anticancer activities.
Industry: It can be utilized in the production of dyes, pigments, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Methylthio)-3-nitropyridine depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
4-(Methylthio)pyridine: Lacks the nitro group, making it less reactive in certain chemical transformations.
3-Nitropyridine: Lacks the methylthio group, affecting its solubility and reactivity.
4-(Methylsulfonyl)-3-nitropyridine: Contains a sulfonyl group instead of a methylthio group, leading to different chemical and physical properties.
Uniqueness: 4-(Methylthio)-3-nitropyridine is unique due to the presence of both the nitro and methylthio groups, which confer distinct reactivity and potential for diverse chemical transformations. Its dual functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C6H6N2O2S |
|---|---|
Poids moléculaire |
170.19 g/mol |
Nom IUPAC |
4-methylsulfanyl-3-nitropyridine |
InChI |
InChI=1S/C6H6N2O2S/c1-11-6-2-3-7-4-5(6)8(9)10/h2-4H,1H3 |
Clé InChI |
UEYHYFBMVUCSQM-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=NC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


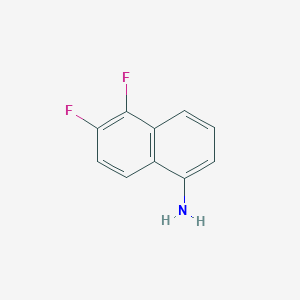

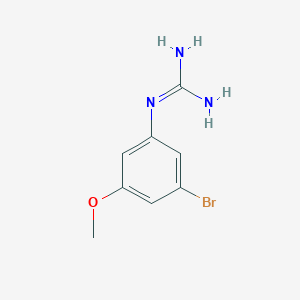
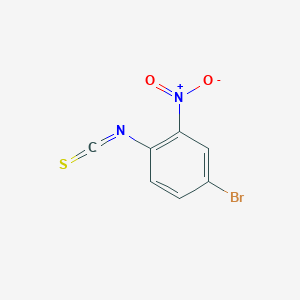

![7-Benzyl-2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13705339.png)
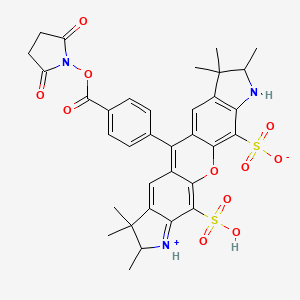
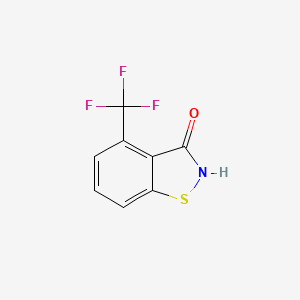

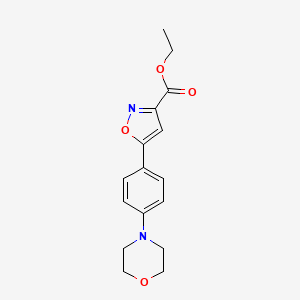

![3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705382.png)
